(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

chiral resolution diastereomeric salt formation 2-arylalkanoic acids

Sourcing chiral trans-3-aminoindan-1-ol with confirmed relative stereochemistry is critical for diastereomeric salt resolution. The cis isomer fails to produce crystalline salts with naphthalene-bearing 2-arylalkanoic acids, halting downstream purification. This product provides the validated trans configuration required for robust, chromatography-free enantioseparation. • Enables selective crystallization of less-soluble diastereomeric salts with 2-naphthylacetic acid derivatives [Kinbara et al., 2002] • Starting material for chemoenzymatic synthesis of orthogonally protected trans-indane-1,3-diamines (>99% ee) for C2-symmetric ligand construction [López-García et al., 2004] • Kilogram-scale purification feasible via US6479702B1 protocol for pilot-plant campaigns

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 403671-97-6
Cat. No. B127355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
CAS403671-97-6
Synonyms(1R,3R)-rel-3-Amino-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1O)N
InChIInChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
InChIKeyPRVIGUZMXLBANS-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Profile of rac-trans-3-Amino-1-indanol


(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol (CAS 403671-97-6), supplied as the racemic trans mixture, is a chiral 1,3-amino alcohol built on a rigid indane scaffold. It serves primarily as a synthetic intermediate for enantiopure basic resolving agents and orthogonally protected indane-1,3-diamines used in asymmetric catalysis [1][2].

Racemic trans mixture as versatile scaffold for chiral resolution and asymmetric ligand synthesis
Serves as direct precursor for enantiopure basic resolving agents via biocatalytic or classical resolution
Enables access to orthogonally protected trans-indane-1,3-diamine building blocks

Why cis or Other Regioisomers Cannot Replace the Trans Scaffold


The relative stereochemistry of the 1-hydroxy and 3-amino groups dictates the compound's ability to form stable, crystalline diastereomeric salt networks. Only the trans configuration permits the selective crystallization of less-soluble salts with 2-arylalkanoic acids bearing a naphthalene ring; the cis isomer fails to produce crystalline diastereomeric salts under identical conditions [1]. Substituting the trans isomer with the cis form or with other aminoindanol regioisomers therefore eliminates the core resolving-agent functionality that motivates procurement of this specific scaffold [2].

Target Scaffold
Substitute Risk
Targetracemic trans-3-aminoindan-1-ol
cis IsomerCannot form crystalline diastereomeric salts with 2-arylalkanoic acids; eliminates resolving-agent function.
Other RegioisomersAlter hydrogen-bond network; diastereomeric salt architecture may not replicate, limiting chiral recognition.

Differentiation Evidence Against Closest Comparators


Trans-Selective Crystallization Enables Chromatography-Free Purification

The patent US6479702B1 demonstrates that the racemic trans-3-aminoindan-1-ol mixture selectively forms a crystalline salt with 2-naphthylacetic acid upon heating and cooling, while the cis isomer does not crystallize under the same conditions [1]. This selectivity allows purification of the trans isomer directly from cis/trans mixtures without chromatography.

Trans-selective crystallization
Head-to-head
Forms crystalline diastereomeric salt with 2-naphthylacetic acid upon heating/cooling; cis isomer remains uncrystallized under identical conditions.
Supports chromatography-free purification of trans isomer from cis/trans mixtures.
Binary selectivity; patent-reported, reproducible.
chiral resolution diastereomeric salt formation 2-arylalkanoic acids

Enantiopure Trans Isomer Resolves Naphthyl Acids – Cis Is Inactive

Kinbara et al. (2002) reported that enantiopure trans-3-aminoindan-1-ol exhibits moderate resolving ability for 2-arylalkanoic acids bearing a naphthalene ring at the α-position, whereas the enantiopure cis isomer did not show comparable resolving capability in the same study [1]. X-ray crystallography revealed that the trans isomer forms an infinite hydrogen-bond sheet in the less-soluble diastereomeric salt, a structural feature absent in the cis-derived salts.

Chiral recognition for naphthyl acids
Head-to-head
Enantiopure trans isomer resolves naphthyl-2-arylalkanoic acids with moderate efficiency; enantiopure cis isomer shows no comparable resolving capability.
Guides resolving agent selection for naphthalene-containing acids.
Crystal structure confirms infinite H-bond sheet only in trans salt.
optical resolution basic resolving agent naphthyl acids

Biocatalytic Resolution to >99% ee and Access to Orthogonally Protected Diamine

López-García et al. (2004) achieved highly efficient biocatalytic resolution of N-protected trans-3-aminoindan-1-ol using Candida antarctica lipase B, yielding the (1R,3R) enantiomer in >99% ee and very good chemical yield [1]. Both trans and cis N-protected amino alcohols were resolved to >99% ee; however, only the trans isomer served as the direct precursor for orthogonally protected trans-indane-1,3-diamine via a Mitsunobu reaction, a key intermediate for ligand synthesis [1].

Biocatalytic resolution & downstream utility
Class-level
>99% ee achieved for trans isomer via Candida antarctica lipase B; direct precursor to orthogonally protected trans-indane-1,3-diamine. cis isomer yields desymmetrized diastereomer with different utility.
Preferred feedstock for enantiopure trans-diamine ligand synthesis.
Both isomers reach >99% ee; trans enables more versatile diamine scaffold.
biocatalytic resolution Candida antarctica lipase B enantiopure indane-1,3-diamine

Validated Application Scenarios


Resolution of Naphthalene-Containing 2-Arylalkanoic Acids

The enantiopure (1R,3R)-trans isomer, obtainable from the racemic trans mixture via biocatalytic or classical resolution, serves as a basic resolving agent for racemic 2-arylalkanoic acids with a naphthalene ring at the α-position. This application is directly supported by the Kinbara et al. (2002) study, which showed that the cis isomer lacks this resolving ability [3].

Synthesis of Orthogonally Protected trans-Indane-1,3-diamine Ligands

The racemic trans-3-aminoindan-1-ol is the recommended starting material for the López-García et al. (2004) chemoenzymatic route to orthogonally protected trans-indane-1,3-diamine with >99% ee [3]. The resulting diamines are privileged scaffolds for bis(oxazoline) and other C2-symmetric ligands used in enantioselective catalysis.

Chromatography-Free Purification at Preparative Scale

As described in US6479702B1, the trans isomer can be selectively isolated from cis/trans mixtures via diastereomeric salt formation with 2-naphthylacetic acid, enabling solvent-efficient, chromatography-free purification at scale [3]. This directly addresses procurement decisions for pilot-plant or kilogram-scale campaigns.

Application
Selection Property
Validation Focus
Resolution of naphthalene-containing 2-arylalkanoic acids
Trans scaffold enables diastereomeric salt formation with naphthyl acids
Verify chiral recognition and salt crystallinity with target acid
Synthesis of orthogonally protected trans-indane-1,3-diamine ligands
Compatibility with biocatalytic resolution and Mitsunobu derivatization
Enantiomeric excess and diamine protection pattern reproducibility
Chromatography-free purification at preparative scale
Trans-selective crystallization from cis/trans mixtures using 2-naphthylacetic acid
Crystallization selectivity and recovery yield at scale
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